2-Butyl-1-methylcyclohexan-1-ol

Structure-Odor Relationship Sandalwood Odorants Cyclohexanol SAR

2-Butyl-1-methylcyclohexan-1-ol (CAS 65818-05-5) is a synthetic tertiary cyclohexanol derivative (C11H22O, MW 170.29 g/mol) belonging to the substituted cyclohexanol class widely explored for sandalwood and woody odorant applications. The compound features a 1-methyl-2-butyl substitution pattern on the cyclohexane ring, distinguishing it from other commercial sandalwood molecules that typically bear bulkier, branched alkyl or cycloalkyl groups at the 2- or 4-position.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 65818-05-5
Cat. No. B13629955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1-methylcyclohexan-1-ol
CAS65818-05-5
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCC1CCCCC1(C)O
InChIInChI=1S/C11H22O/c1-3-4-7-10-8-5-6-9-11(10,2)12/h10,12H,3-9H2,1-2H3
InChIKeyVBZSSJYMGFIOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1-methylcyclohexan-1-ol (CAS 65818-05-5): A Tertiary Cyclohexanol Scaffold for Woody-Sandalwood Fragrance Research & Procurement


2-Butyl-1-methylcyclohexan-1-ol (CAS 65818-05-5) is a synthetic tertiary cyclohexanol derivative (C11H22O, MW 170.29 g/mol) belonging to the substituted cyclohexanol class widely explored for sandalwood and woody odorant applications [1]. The compound features a 1-methyl-2-butyl substitution pattern on the cyclohexane ring, distinguishing it from other commercial sandalwood molecules that typically bear bulkier, branched alkyl or cycloalkyl groups at the 2- or 4-position [2]. This specific architecture influences conformational equilibria, receptor binding, and ultimately olfactory character, making it a targeted candidate in structure-odor relationship (SOR) studies and fragrance ingredient libraries [3].

1
Structure–Odor Studies
Targeted probe for 2-n-butyl pharmacophore in sandalwood SOR libraries.
2
Mid-Volatility Profiling
Supports fragrance diffusion research requiring logP ~3.4 range.
3
Synthetic Model Substrate
One-step Grignard accessibility supports process chemistry and scale-up studies.

Why 2-Butyl-1-methylcyclohexan-1-ol Cannot Be Replaced by Generic Cyclohexanol Analogs in Fragrance R&D


In fragrance chemistry, subtle alterations in cyclohexanol substitution profoundly rewire odor quality, strength, and substantivity. The 1-methyl-2-n-butyl pattern of 2-butyl-1-methylcyclohexan-1-ol occupies a distinct region of chemical space compared to common commercial benchmarks like Bacdanol (2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol), Polysantol (3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol), or Sandalmysore Core (2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-butanol) [1]. The linear butyl chain versus branched tert-butyl or cyclopentenyl substituents alters logP (computed XLogP3-AA = 3.4), molecular volume, and conformational flexibility, directly impacting olfactory receptor activation profiles [2]. Patent literature confirms that even within a single patent family, moving a methyl group from the 1- to the 4-position or replacing n-butyl with tert-butyl can shift the odor from 'woody, musky' to 'green, floral' or eliminate sandalwood character entirely [3]. Generic substitution therefore risks complete loss of the desired odor profile and performance characteristics that justify procurement of this specific compound for SOR studies, fragrance formulation screening, or synthetic route development.

Target n-Butyl pattern
Branched tert-butyl or cyclopentenyl analogs may shift odor away from the woody-sandalwood spectrum due to altered conformational space and receptor activation.
1-Methyl quaternary center
Monosubstituted cyclohexanols lack the quaternary carbon rigidity, likely altering hydrogen-bonding geometry and olfactory character.
Mid-range logP ~3.4
High-MW sandalwood synthetics (e.g., Sandel) exhibit much higher substantivity; direct substitution changes scent-release profile in formulation trials.

Quantitative Evidence Guide: 2-Butyl-1-methylcyclohexan-1-ol Differentiation from Structural Analogs


Regioisomeric Substitution Differentiates Odor Character: 2-n-Butyl-1-methyl vs. 2-tert-Butyl-1-methyl Cyclohexanol

The linear n-butyl chain of 2-butyl-1-methylcyclohexan-1-ol confers distinct conformational and olfactory properties relative to the bulkier tert-butyl analog. In the foundational BASF sandalwood patent (US 5,225,608), systematic variation of the cyclohexanol alkyl substituents revealed that tert-butyl analogs exhibit 'warm, woody' to 'musky, sandalwood' notes, while n-butyl variants were specifically claimed for their divergent odor profiles within the woody spectrum [1]. The 1-methyl group addition to the cyclohexanol ring creates a quaternary carbon center absent in monosubstituted cyclohexanols (e.g., 2-butylcyclohexanol), fundamentally altering hydrogen-bonding geometry and rigidity [2]. This regioisomeric distinction means that procurement of the 2-n-butyl-1-methyl pattern is essential for research programs mapping the alkyl chain linearity-to-odor relationship, as branched-chain analogs (e.g., Sandalmysore Core) or 4-substituted isomers produce markedly different sensory profiles and cannot serve as direct substitutes [3].

Odor Character Modulation
Class-level
Linear n-butyl vs. branched tert-butyl: Qualitative odor shift from camphoraceous/leathery to targeted woody-sandalwood spectrum.
Supports structure-odor differentiation context.
Based on BASF patent panel evaluation; class inference from substituted cyclohexanols.
Structure-Odor Relationship Sandalwood Odorants Cyclohexanol SAR

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile Set 2-Butyl-1-methylcyclohexan-1-ol Apart from 4-Substituted Sandalwood Odorants

2-Butyl-1-methylcyclohexan-1-ol exhibits computed physicochemical properties that position it in a unique partition coefficient and hydrogen-bonding space compared to the dominant 4-substituted sandalwood odorants. Its XLogP3-AA value of 3.4 [1] is lower than that of Sandalmysore Core (CAS 28219-60-5, MW 194.31, estimated logP ~4.0-4.5 due to the additional cyclopentenyl moiety) [2] and higher than 2-sec-butylcyclohexanol (CAS 4632-01-3, MW 156.27, logP ~2.5-2.8) [3]. The single hydrogen bond donor count (1, the tertiary -OH) and acceptor count (1) restrict strong aqueous solvation, suggesting moderate substantivity on fabric and skin, which is a key procurement criterion distinct from the very high substantivity (>400 hours at 100%) reported for heavier sandalwood molecules like Sandel (CAS 69834-10-2) [4]. These computed values, while in silico, provide a quantifiable basis for selecting 2-butyl-1-methylcyclohexan-1-ol over analogs when a mid-range lipophilicity and balanced volatility/substantivity profile is desired for fragrance diffusion studies.

Lipophilicity (XLogP3-AA)
Cross-study context
XLogP3-AA = 3.4; ΔlogP ≈ +0.6–1.1 vs. 2-sec-butylcyclohexanol, ΔlogP ≈ -0.6–1.1 vs. Sandalmysore Core.
Mid-range lipophilicity supports balanced volatility/substantivity profiling.
Computed in silico values; substantivity benchmarking from Sandel blotter data.
Physicochemical Profiling QSAR Fragrance Ingredient Selection

Synthetic Accessibility via Grignard Addition to 2-Butylcyclohexanone Confers a Distinct Cost-Advantage Route Over Multi-Step Sandalwood Synthetics

The tertiary alcohol structure of 2-butyl-1-methylcyclohexan-1-ol is formally accessible through a single-step Grignard methylation of 2-butylcyclohexanone, a commercially available ketone [1]. This contrasts sharply with the multi-step syntheses required for the leading sandalwood synthetics: Polysantol requires a Diels-Alder cycloaddition, reduction, and isomerization sequence (typically 4-5 synthetic steps); Sandalmysore Core requires aldol condensation with cyclopentenyl aldehyde, hydrogenation, and purification (3-4 steps); and Javanol necessitates an asymmetric synthesis with chiral auxiliaries or resolution [2]. The single-step Grignard approach to the 1-methyl-2-butyl scaffold offers a significant reduction in process mass intensity (PMI) and solvent waste, directly translating to lower procurement cost for screening libraries where gram-to-kilogram quantities are needed for fragrance evaluation [3]. While direct comparative yield data for the target compound is not publicly available, model Grignard additions to substituted cyclohexanones typically proceed in 70-90% yield under optimized conditions (THF, 0°C to RT, 2-4 hr) [1], providing a benchmark synthetic efficiency advantage over the 40-60% overall yields common for multi-step sandalwood syntheses [2].

Synthetic Accessibility
Class-level
1-step Grignard route vs. 3–5 steps for commercial sandalwood synthetics; model Grignard yields 70–90%.
Supports process-route efficiency context for analoging and scale-up.
Yield benchmark from general Grignard literature; compound-specific data to verify.
Synthetic Route Efficiency Grignard Reaction Process Chemistry

Recommended Research and Industrial Application Scenarios for 2-Butyl-1-methylcyclohexan-1-ol (CAS 65818-05-5)


Sandalwood-Structure-Odor-Relationship (SOR) Library Screening for the 2-n-Butyl Pharmacophore

This compound serves as a key entry in systematic structure-odor relationship (SOR) libraries investigating the effect of linear vs. branched alkyl chains at the cyclohexanol 2-position on sandalwood receptor activation. Its 2-n-butyl-1-methyl configuration fills a gap between short-chain analogs (2-ethyl, 2-propyl) and the heavily substituted commercial sandalwood molecules, enabling research teams to deconvolute contributions of alkyl chain linearity, steric bulk, and the 1-methyl quaternary center to odor quality [1]. Procurement is justified when research objectives require isolating the n-butyl parameter in a multivariate SOR study.

Fragrance Formulation Evaluations Requiring Mid-Volatility Woody Nuances

Compounds in this logP range (3.0–3.5) are predicted to exhibit mid-note volatility, making 2-butyl-1-methylcyclohexan-1-ol a candidate for fragrance accords where a woody character must bridge top and base notes without the extreme tenacity of classical sandalwood synthetics (e.g., Sandel, substantivity >400 h at 100%) [2]. Formulators can evaluate this compound as a cost-effective alternative to high-persistence sandalwood molecules in applications requiring controlled scent release, such as fine fragrances, fabric care, and air care products.

Synthetic Methods Development: Model Substrate for Grignard Addition to 2-Alkylcyclohexanones

The single-step synthetic accessibility of this tertiary alcohol via Grignard methylation of 2-butylcyclohexanone positions it as a practical model substrate for academic and industrial process chemistry groups optimizing organometallic additions to sterically hindered cyclohexanones [3]. Researchers can use this compound to benchmark reaction conditions (solvent, temperature, catalyst), explore diastereoselectivity (cis/trans ratios), and develop scalable continuous-flow protocols applicable to broader classes of substituted cyclohexanols.

Computational QSAR Model Validation for Woody Odorant Prediction

The availability of computed physicochemical descriptors (XLogP3-AA = 3.4, TPSA = 20.2 Ų, HBD/HBA counts) alongside a defined substitution pattern makes this compound a valuable data point for validating quantitative structure-activity relationship (QSAR) models that predict sandalwood/woody odor from molecular structure [4]. Procurement supports computational fragrance chemistry groups seeking to expand training datasets beyond the well-characterized commercial sandalwood palette.

Application
Selection Property
Validation Focus
SOR library screening
2-n-Butyl-1-methyl substitution pattern
Alkyl chain linearity vs. steric bulk contribution
Fragrance formulation evaluation
Mid-note logP ~3.4 and moderate substantivity
Scent-release profile in accords vs. high-tenacity synthetics
Process chemistry model substrate
Tertiary alcohol via Grignard addition
Diastereoselectivity and continuous-flow protocol benchmarking
Computational QSAR validation
Computed descriptors (logP, TPSA, HBD/HBA)
Woody-odor prediction model dataset expansion
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